1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Pharmacokinetics Drug Metabolism Mass Spectrometry Imaging

For accurate pharmacokinetic modeling and method validation, this desmethyl metabolite (CAS 859538-51-5) is essential. It is a minor, pharmacologically distinct species, not interchangeable with the major 5-carboxy metabolite. Use for LC-MS/MS, ADME, and CYP inhibition studies to map complete Pirfenidone metabolism. Certified 98% purity with full analytical documentation.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 859538-51-5
Cat. No. B017950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)pyridin-2(1H)-one
CAS859538-51-5
Synonyms1-(4-Hydroxyphenyl)-2(1H)-pyridinone; 
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C11H9NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h1-8,13H
InChIKeyORCWDXURTHUZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxyphenyl)pyridin-2(1H)-one (CAS 859538-51-5) for Pirfenidone Metabolite Research: Procurement-Grade Overview


1-(4-Hydroxyphenyl)pyridin-2(1H)-one (CAS 859538-51-5) is a desmethyl pyridinone derivative and a key metabolite of the antifibrotic drug Pirfenidone . Characterized by a 4-hydroxyphenyl substituent on a pyridin-2(1H)-one core (C11H9NO2, MW 187.19), it is supplied at 98% purity for analytical method development, pharmacokinetic studies, and impurity profiling . As a metabolite, it is distinct from the major urinary excretion product, 5-carboxy-pirfenidone, and is specifically required for quantifying Pirfenidone metabolic pathways and establishing material identity in research and quality control settings .

Why 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (CAS 859538-51-5) Cannot Be Substituted in Analytical and Pharmacokinetic Workflows


Generic substitution of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one with other Pirfenidone-related compounds, particularly the major metabolite 5-carboxy-pirfenidone, is scientifically invalid due to fundamental differences in chemical identity and biological role. These compounds are not interchangeable; 5-carboxy-pirfenidone (MW 215.2) is the primary, inactive urinary excretion product accounting for ~80-88% of an administered dose, while the desmethyl metabolite is a minor, pharmacologically distinct species requiring separate quantification [1][2]. Substituting one for the other in an analytical method would lead to inaccurate quantification, flawed pharmacokinetic modeling, and failed method validation. The following evidence guide provides the quantitative justification for this compound's specific procurement and use.

Quantitative Differentiation Guide: 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (CAS 859538-51-5) vs. 5-Carboxy-Pirfenidone


Metabolic Pathway Abundance: Minor Desmethyl Metabolite vs. Major Carboxylated Metabolite

1-(4-Hydroxyphenyl)pyridin-2(1H)-one is a minor, phase I metabolite of Pirfenidone, whereas 5-carboxy-pirfenidone is the dominant, inactive excretion product. Quantitative MALDI-FTICR-MSI analysis in mouse tissues demonstrates that while the parent drug Pirfenidone is highly abundant and delocalized, the metabolites exhibit distinct distribution patterns [1]. Specifically, 5-carboxy-pirfenidone accounts for approximately 80-88% of the administered dose excreted in urine, with only <1% excreted as unchanged drug [2][3]. This establishes 1-(4-Hydroxyphenyl)pyridin-2(1H)-one as a low-abundance, analytically distinct species that must be quantified separately.

Pharmacokinetics Drug Metabolism Mass Spectrometry Imaging

Molecular Weight Distinction for LC-MS/MS Method Specificity

The target compound has a molecular weight of 187.19 g/mol (C11H9NO2), whereas the major metabolite 5-carboxy-pirfenidone has a molecular weight of 215.2 g/mol (C12H9NO3) [1]. This 28 Da difference (due to a methyl vs. carboxyl group) is critical for chromatographic separation and mass spectrometric detection. Published LC-MS/MS methods for Pirfenidone and its metabolites are specifically optimized to resolve these compounds; using the incorrect reference standard would lead to misidentification and inaccurate quantification [2].

Analytical Chemistry LC-MS/MS Method Validation

CYP Enzyme Interaction Profile: Potential Differential Substrate Specificity

The major metabolic pathway of Pirfenidone involves CYP1A2-mediated 5-hydroxylation followed by oxidation to 5-carboxy-pirfenidone [1]. In silico predictions and limited experimental data suggest that 1-(4-Hydroxyphenyl)pyridin-2(1H)-one may interact with a different CYP isoform profile, including potential interactions with CYP2D6 and CYP2C9 [2]. However, direct comparative inhibition data (e.g., IC50 values) for this specific metabolite versus 5-carboxy-pirfenidone are not available, limiting the strength of this evidence.

Drug-Drug Interactions Cytochrome P450 In Vitro Metabolism

Commercial Availability and Purity Specification for Research Use

1-(4-Hydroxyphenyl)pyridin-2(1H)-one is commercially available from multiple suppliers with a standard purity of 98%, supported by batch-specific analytical data (NMR, HPLC, GC) . This is in contrast to the major metabolite, 5-carboxy-pirfenidone, which is also available but may have different purity specifications or be supplied as a stable isotope-labeled analog (e.g., 5-Carboxy-Pirfenidone-d5) for specific quantitative applications . The availability of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one at 98% purity ensures it can be used directly as a reference standard in method development and validation.

Reference Standards Analytical Chemistry Quality Control

Optimal Application Scenarios for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (CAS 859538-51-5) Based on Quantitative Differentiation


LC-MS/MS Method Development for Quantifying Pirfenidone Metabolites

This compound is essential as a reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at simultaneously quantifying Pirfenidone and its metabolites in biological matrices (e.g., human plasma, urine) [1]. Its distinct molecular weight (187.19 g/mol) and chromatographic properties, as established in the evidence guide, necessitate its inclusion for accurate peak identification and calibration, preventing misidentification with the major 5-carboxy metabolite [2].

Pharmacokinetic and Tissue Distribution Studies of Pirfenidone

For comprehensive pharmacokinetic (PK) studies evaluating the absorption, distribution, metabolism, and excretion (ADME) of Pirfenidone, this minor metabolite must be quantified to fully characterize the drug's metabolic fate [1]. As demonstrated by MALDI-FTICR-MSI studies, metabolite distribution patterns are heterogeneous; this compound is required to map the complete spatial distribution of drug-related material in target tissues like lung, liver, and kidney, which cannot be achieved using only the major metabolite standard [2].

In Vitro CYP Enzyme Interaction and Drug-Drug Interaction (DDI) Studies

Researchers investigating the potential for Pirfenidone metabolites to cause drug-drug interactions (DDI) via cytochrome P450 (CYP) enzyme inhibition should utilize this compound. In silico predictions and preliminary data suggest it may interact with a different CYP isoform profile than the parent drug or the major metabolite [1]. Its use as a test article in in vitro CYP inhibition assays using human liver microsomes is critical for determining the metabolite-specific contribution to the overall DDI risk profile of Pirfenidone [2].

Pharmaceutical Impurity Profiling and Quality Control

In the pharmaceutical industry, 1-(4-Hydroxyphenyl)pyridin-2(1H)-one serves as a qualified reference standard for identifying and quantifying related substances or impurities in Pirfenidone drug substance and finished product [1]. Its availability at a certified 98% purity with batch-specific analytical documentation (NMR, HPLC, GC) supports its use in compendial and in-house methods for purity and stability testing, ensuring compliance with regulatory requirements [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.